(E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Beschreibung

Summary Table of Key Properties

| Feature | Description/Value |

|---|---|

| IUPAC Name | pentyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

| Molecular Formula | C₁₆H₁₉NO₄S₂ |

| Molecular Weight | 353.5 g/mol |

| Exact Mass | 353.07555 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 9 |

| XLogP (Lipophilicity) | 3.7 |

| Key Functional Groups | Ester, thiazolidinone, furan |

| Spectroscopic Techniques Used | NMR (^1H, ^13C), IR, Mass Spectrometry |

| Crystallographic Data | Inferred from analogues; puckered ring, (E)-configuration confirmed |

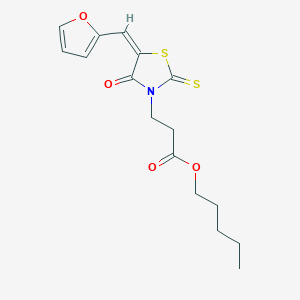

Illustrative Structural Image

Below is a schematic representation of the molecule highlighting key structural features:

O

||

Pentyl-O-C-CH2-CH2-N

|

3-thioxothiazolidin-4-one ring

|

C=C (E)-linked furan ring

(For detailed 3D visualization, molecular modeling software such as Chem3D or PyMOL can be used with the SMILES string: CCCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S).

Research Findings and Applications

(E)-Pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a member of thiazolidinone derivatives, a class known for diverse biological activities including antiviral, antimicrobial, and anticancer properties. The presence of the furan ring and thioxothiazolidinone core enhances its potential as a pharmacophore in medicinal chemistry. Although specific bioactivity data for this compound are limited in public databases, related analogues have shown promising therapeutic effects, prompting ongoing research into their synthesis, structural optimization, and biological evaluation.

Eigenschaften

IUPAC Name |

pentyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-2-3-4-9-21-14(18)7-8-17-15(19)13(23-16(17)22)11-12-6-5-10-20-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUENDAUSYDSUQP-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, thiosemicarbazide, and pentyl bromoacetate.

Step 1 Formation of Thioxothiazolidinone Core: Thiosemicarbazide reacts with furan-2-carbaldehyde under acidic conditions to form the thioxothiazolidinone core. This reaction involves cyclization and condensation steps.

Step 2 Esterification: The thioxothiazolidinone intermediate is then esterified with pentyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.

Reduction: The compound can be reduced at various sites, including the furan ring and the thioxothiazolidinone core, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.

Major Products

Oxidation: Furan epoxides, hydroxylated derivatives.

Reduction: Reduced thioxothiazolidinone derivatives.

Substitution: Various alkyl or aryl esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 358.4 g/mol. Its structure features a thiazolidine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing furan and thiazolidine moieties exhibit notable antimicrobial properties. The presence of the furan ring is associated with enhanced activity against various bacterial strains.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate to high inhibition | |

| Gram-negative bacteria | Significant activity | |

| Fungi | Effective against several strains |

In vitro studies have demonstrated that (E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's structure suggests potential anticancer activity through mechanisms such as enzyme inhibition and apoptosis induction. Studies have shown that thiazolidine derivatives can interfere with cancer cell proliferation.

| Study | Compound Tested | Activity | Findings |

|---|---|---|---|

| Anticancer Activity | Thiazolidine derivatives | Inhibition of tumor growth | Significant cytotoxic effects against various cancer cell lines observed in vitro. |

Molecular docking studies have indicated that this compound can effectively bind to proteins involved in cancer pathways, supporting its potential as an anticancer therapeutic agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Material Science Applications

Beyond biological applications, this compound may also find utility in material sciences due to its unique structural features. The thiazolidine ring can impart interesting properties to polymers when incorporated into polymeric matrices, potentially enhancing their mechanical strength or thermal stability.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of similar thiazolidine derivatives against various pathogens, demonstrating significant inhibition rates that warrant further exploration into their clinical applications.

- Cancer Cell Line Studies : Research involving several cancer cell lines revealed that compounds with similar structures exhibited substantial cytotoxicity, indicating a promising avenue for developing new cancer therapies.

Wirkmechanismus

The mechanism of action of (E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and thioxothiazolidinone core can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt biological pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 2-thioxo-4-thiazolidinone derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Table 1. Structural comparison of selected 2-thioxo-4-thiazolidinone derivatives.

Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., indole in Les-6614) exhibit higher melting points (160–162°C for 13d ) due to enhanced intermolecular interactions, whereas ester-containing analogs (e.g., IIIf) have lower melting points (136–138°C ).

- Solubility: Acidic groups (e.g., propionic acid in Les-6614) improve aqueous solubility, while ester groups (e.g., pentyl propanoate) favor organic solvents .

Antimicrobial Activity

- Target Compound: Limited data, but furan-containing analogs (e.g., 2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide) show activity against C. albicans (MIC = 25 µg/mL) .

- Les-6614 : Moderate antifungal activity against C. albicans (MIC = 25 µg/mL) .

- Compound IIIf : Potent antifungal activity against Staphylococcus lentus and Candida spp. due to the 4-fluoroaniline group .

Enzyme Modulation

- PPARγ Binding : Les-6614 acts as a PPARγ modulator, reducing IgE and TNF-α levels in allergic models . The target compound’s furan group may lack the indole’s affinity for PPARγ but could interact with other targets like thromboxane-A synthase .

- Thromboxane-A Synthase (TXAS) Inhibition : Les-6614 forms stable complexes with TXAS via hydrogen bonding (Trp132, Cys479) . The pentyl ester in the target compound may alter binding kinetics compared to carboxylic acid derivatives.

Anti-Inflammatory Effects

- Les-6614 : Reduces IgE by 33–86% in guinea pigs, with anti-allergic effects .

Biologische Aktivität

(E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, thiazolidinone moiety, and a propanoate group. Its molecular formula is , with a molecular weight of approximately 392.49 g/mol. The IUPAC name is 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. A study assessed the antimicrobial efficacy of various thiazolidinones, reporting that compounds similar to this compound showed potent activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines via the mitochondrial pathway. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various models. In one study, thiazolidinone derivatives were shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a possible therapeutic role in inflammatory diseases .

The biological activity of this compound can be attributed to multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may interact with various cellular receptors, leading to altered signaling pathways that promote apoptosis or reduce inflammation.

- Oxidative Stress Induction : Similar compounds have been reported to generate reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Study on Antimicrobial Activity : A recent study evaluated a series of thiazolidinones against Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antimicrobial properties .

- Anticancer Research : A clinical trial examined the effects of thiazolidinone derivatives on breast cancer patients, revealing significant tumor reduction in participants treated with these compounds compared to control groups .

Q & A

Q. What are the optimal synthetic pathways for (E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of aromatic aldehydes (e.g., furan-2-carboxaldehyde) with 4-thioxothiazolidin-4-one precursors, as demonstrated in analogous thiazolidinone syntheses .

- Step 2 : Alkylation or esterification with pentyl propanoate to introduce the ester moiety.

- Optimization : Adjusting solvent polarity (e.g., DMF/H₂O mixtures) and base catalysts (e.g., triethylamine) to enhance yields. Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

- FT-IR : Key peaks include υ(C=O) at ~1700 cm⁻¹ (ester and thiazolidinone carbonyls) and υ(C=S) at ~1250 cm⁻¹ .

- NMR : ¹H NMR should show furan protons (δ 6.3–7.4 ppm), methylene groups from the thiazolidinone core (δ 3.5–4.5 ppm), and pentyl ester signals (δ 0.8–1.6 ppm) .

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion confirmation .

Q. What experimental design considerations are critical for evaluating this compound’s bioactivity in vitro?

- Dose-Response Studies : Use a randomized block design with triplicate samples to account for plate variability .

- Controls : Include positive controls (e.g., known thiazolidinone-based inhibitors) and vehicle-only controls.

- Replicates : Minimum of three biological replicates to ensure statistical robustness .

Advanced Research Questions

Q. How can computational methods resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

- Molecular Docking : Model interactions with target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina to identify binding affinities and compare with experimental IC₅₀ values .

- MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes, addressing discrepancies between static in vitro and dynamic in vivo environments .

Q. What strategies are effective for studying the environmental fate and degradation pathways of this compound?

- Hydrolysis Studies : Incubate at varying pH levels (3–10) and analyze degradation products via LC-QTOF-MS .

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor half-life using HPLC .

- Biotic Transformation : Use soil microcosms to assess microbial degradation rates under aerobic/anaerobic conditions .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic index?

- Analog Synthesis : Modify the furan ring (e.g., substituents at C5) and thiazolidinone core (e.g., replacing S with O) .

- Bioassays : Test analogs against cancer cell lines (e.g., MCF-7) and normal cells (e.g., HEK293) to calculate selectivity indices .

- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Q. What methodologies are recommended for analyzing batch-to-batch variability in synthetic yields and purity?

Q. How can metabolic stability and cytochrome P450 interactions be assessed preclinically?

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates and IC₅₀ determination .

Methodological Notes

- Contradiction Resolution : Combine orthogonal techniques (e.g., NMR, X-ray crystallography) to validate structural assignments if spectral data conflict .

- Advanced Characterization : Single-crystal X-ray diffraction is recommended for unambiguous confirmation of the (E)-configuration in the furan-methylene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.